molecular formula C15H7F5O3 B1324012 3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone CAS No. 890099-26-0

3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

Cat. No. B1324012
M. Wt: 330.21 g/mol
InChI Key: MIPXQKTWTQXBKD-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is an organic compound with the molecular formula C15H7F5O3 and a molecular weight of 330.21 . It is commonly known as APBP.


Molecular Structure Analysis

The IUPAC name of this compound is 3-(2,3,4,5,6-pentafluorobenzoyl)phenyl acetate . The InChI code is 1S/C15H7F5O3/c1-6

Scientific Research Applications

Photochemistry and Photoreactions

  • Photochemistry of Ketones : Research on the photochemistry of various ketones, including those similar in structure to 3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone, has revealed significant findings. For instance, the study of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate demonstrated the formation of indanone derivatives and lactone via photoreactions, highlighting the potential for synthetic applications in organic chemistry (Plíštil et al., 2006).

Liquid Crystal Compounds

  • Formation of Liquid Crystal Phases : The synthesis of certain phenols, including derivatives of 2-acetoxy-1-hexyloxybenzene, leads to the formation of liquid crystal phases. These phases, which can be stabilized through complementary polytopic interactions (CPI), have a broad range of applications in display technologies and other areas requiring controlled liquid crystalline properties (Boden et al., 2001).

Organic Synthesis and Reactivity

  • Reactivity with Metal Complexes : The reactivity of benzophenone and acetophenone derivatives with metal complexes has been studied extensively. For example, the interaction of a hexahydride−osmium complex with various aromatic ketones, including fluorinated ones, shows the activation of C−H and C−F bonds. This has implications for the synthesis of new organometallic compounds and catalysts (Barrio et al., 2001).

Photolysis and Chemical Transformation

  • Photolysis and Chemical Transformations : The photolysis and subsequent chemical transformations of benzophenone derivatives offer insights into photochemical synthesis pathways. This knowledge can be applied in synthetic chemistry for the production of complex organic compounds (Diaz-Mondejar & Miranda, 1982).

Environmental Applications

  • Detection in Environmental Samples : Studies on the extraction and detection of benzophenone UV absorbers in environmental water samples highlight the importance of these compounds in monitoring and environmental protection. This research provides methods for detecting such compounds in aquatic environments, which is crucial for environmental health and safety (Negreira et al., 2009).

Material Science

  • Synthesis of Polybenzoxazole : Research involving the synthesis of fluorine-containing polybenzoxazoles, starting from compounds like bisphenol AF, demonstrates the utility of such compounds in creating materials with high thermal stability. This has significant implications for the development of advanced materials in various industrial applications (Jun-qing, 2013).

properties

IUPAC Name

[3-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-3-7(5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXQKTWTQXBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641684
Record name 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

CAS RN

890099-26-0
Record name [3-(Acetyloxy)phenyl](2,3,4,5,6-pentafluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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